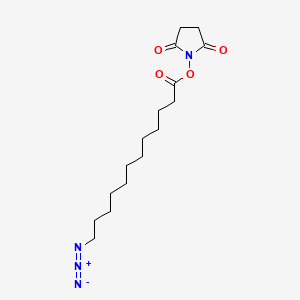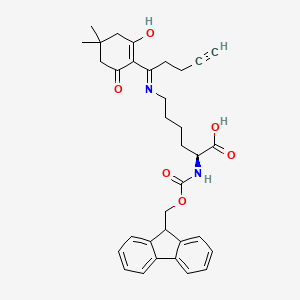
Fmoc-L-Phe(4-NH-Poc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Phenylalanine(4-NH-Poc)-OH: is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is used as a protecting group for the amino terminus, and a 4-nitrophenyl carbamate (Poc) group, which protects the side chain amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of L-phenylalanine using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane.
Poc Protection: The side chain amino group is then protected using 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. This reaction is also carried out in an organic solvent like dichloromethane.
Industrial Production Methods: The industrial production of Fmoc-L-Phenylalanine(4-NH-Poc)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Poc group can be removed using a mild acid like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid in dichloromethane for Poc removal.
Coupling: DIC and HOBt in DMF or dichloromethane.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc and Poc groups yields L-phenylalanine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with Fmoc-L-Phenylalanine(4-NH-Poc)-OH as one of the building blocks.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Phenylalanine(4-NH-Poc)-OH is widely used in solid-phase peptide synthesis for the preparation of complex peptides and proteins.
Biology:
Protein Engineering: The compound is used in the synthesis of modified proteins for studying protein structure and function.
Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in the production of biopharmaceuticals and diagnostic reagents.
Mechanism of Action
Mechanism:
Protecting Groups: The Fmoc and Poc groups protect the amino and side chain amino groups, respectively, during peptide synthesis. This prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: The compound is involved in the stepwise assembly of peptide chains on a solid support, with each cycle involving deprotection and coupling reactions.
Comparison with Similar Compounds
Fmoc-L-Phenylalanine-OH: Lacks the Poc group, used for simpler peptide synthesis.
Boc-L-Phenylalanine(4-NH-Poc)-OH: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Uniqueness:
Dual Protection: The presence of both Fmoc and Poc groups provides dual protection, making it suitable for the synthesis of complex peptides with multiple functional groups.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFSUEVOFDZDOV-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














